molecular formula C18H38 B021933 3-Methylheptadecane CAS No. 6418-44-6

3-Methylheptadecane

Cat. No. B021933
CAS RN: 6418-44-6
M. Wt: 254.5 g/mol
InChI Key: HPDKJRSKBCPMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylheptadecane is an organic compound with the molecular formula C18H38 . It is a type of alkane hydrocarbon .


Molecular Structure Analysis

The molecular structure of 3-Methylheptadecane consists of 18 carbon atoms and 38 hydrogen atoms . The IUPAC Standard InChIKey for 3-Methylheptadecane is HPDKJRSKBCPMIY-UHFFFAOYSA-N .

Scientific Research Applications

  • Biological Effects in Rats : 3-Methylheptane (3-MH) has been identified as a moderate inducer of hyaline droplet nephropathy in male 344 Fischer rats. The study highlighted the diverse chemical properties of its urinary metabolites (Serve et al., 1993).

  • Synthesis of Tiger Moth Sex Pheromones : Research demonstrated the synthesis of 2-methylheptadecane and 14-methylpentadecan-3-one, key compounds in the synthesis of tiger moth sex pheromones, indicating its application in entomology and chemical ecology (Singh et al., 1994).

  • Alternative Fuel Combustion : A study on 3-methylheptane combustion in a jet-stirred reactor revealed its potential for efficient combustion in alternative fuels, such as synthetic Fischer-Tropsch diesel and renewable jet fuels, highlighting its importance in energy research (Karsenty et al., 2012).

  • Role in Reproductive Isolation : The compound 2-methylheptadecane, related to 3-methylheptadecane, acts as a sex pheromone in tiger moths, contributing to reproductive isolation among sibling species. This application is significant in the study of speciation and animal behavior (Roelofs & Cardé, 1971).

  • Sustainable Insect Pest Management : A one-pot method enables the production of four different stereoisomers of 4-Methylheptan-3-ol, which can be used in sustainable insect pest management. This highlights its application in agriculture and pest control (Brenna et al., 2017).

  • Thermodynamic Properties : Studies on 3-methylpentane and 3-methylheptane reveal their similar low-temperature thermodynamic properties, with crystallization induced by cooling liquids through liquid-to-glass transition temperatures. This is relevant in physical chemistry and material science (Finke & Messerly, 1973).

Safety And Hazards

Users should avoid contact with skin and eyes, and avoid breathing in vapors, mist, or gas of 3-Methylheptadecane . It’s also important to ensure adequate ventilation and remove all sources of ignition when handling this compound .

properties

IUPAC Name

3-methylheptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18(3)5-2/h18H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDKJRSKBCPMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880754
Record name heptadecane, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Ultra Scientific MSDS]
Record name 3-Methylheptadecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14531
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3-Methylheptadecane

CAS RN

6418-44-6
Record name Heptadecane, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name heptadecane, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylheptadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2 g (7.46 mmol) of 3-methyl-heptadecan-2-one (Compound No. 3 of Table 1) are introduced into 10 ml of diethylene glycol, and the mixture is treated with 1.11 g (22.4 mmol) of hydrazine hydrate and 1.2 g (29.85 mmol) of sodium hydroxide. The mixture is stirred for twenty hours at 200° C. When the mixture has cooled to room temperature, it is treated with 100 ml of water, acidified with hydrochloric acid, with cooling, and extracted three times using cyclohexane. The combined organic extracts are washed twice with a little water, dried over sodium sulphate and concentrated. Separation by column chromatography using cyclohexane as the eluent gave 1.0 g (53% of theory) of 3-methylheptadecane.
Name
3-methyl-heptadecan-2-one
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylheptadecane
Reactant of Route 2
Reactant of Route 2
3-Methylheptadecane
Reactant of Route 3
Reactant of Route 3
3-Methylheptadecane
Reactant of Route 4
Reactant of Route 4
3-Methylheptadecane
Reactant of Route 5
Reactant of Route 5
3-Methylheptadecane
Reactant of Route 6
Reactant of Route 6
3-Methylheptadecane

Citations

For This Compound
202
Citations
JJ Brophy, GWK Cavill, NW Davies, TD Gilbert… - Insect …, 1983 - academia.edu
A comparative study of the hydrocarbon constituents, obtained by total extraction, from three species of dolichoderine ants of the genus, Iridomyrmex, is reported. Forty-three …
Number of citations: 31 www.academia.edu
GWK Cavill, E Houghton - Australian Journal of Chemistry, 1973 - CSIRO Publishing
The 26 hydrocarbons identified from Iridomyrmex humilis comprise 0.24% of the body weight of the insect. They include the normal alkanes, C14 to C27, and a number of alkenes and 3…
Number of citations: 37 www.publish.csiro.au
D Crich, H Xu, F Kenig - The Journal of Organic Chemistry, 2006 - ACS Publications
… The synthesis of an authentic sample of a member of this series, 3-ethyl-3-methylheptadecane 4, began with palmitonitrile (1), 8 which was subjected to exhaustive ethylation with …
Number of citations: 12 pubs.acs.org
A Kumar, MC Sharma - Journal of Advanced Scientific Research, 2021 - sciensage.info
Citrullus colocynthis (L.) is an important medicinal plant belonging to the family Cucurbitaceae traditionally used as an abortifacient, cathartic, purgative, vermifuse and for the treatment …
Number of citations: 2 www.sciensage.info
J Fu, SQ Turn - Energy & fuels, 2014 - ACS Publications
… , 2-methylheptadecane, and 3-methylheptadecane standards were purchased for peak … (59) A similar trend was also found for 2-methylheptadecane and 3-methylheptadecane, …
Number of citations: 16 pubs.acs.org
AH Szabó, P Podolec, V Ferenczy, R Kubinec… - … of Chromatography B, 2015 - Elsevier
… lower than those obtained by GC × GC-FID, except for 3-methyldecane, 6-methyltetradecane, 6- and 3-methylpentadecane, 6- and 3-methylhexadecane, 7- and 3-methylheptadecane, …
Number of citations: 16 www.sciencedirect.com
P Berdagué, F Perez, J Courtieu… - Journal of High …, 1995 - Wiley Online Library
The nematic compound N‐4‐(2′‐(4″‐dodecyloxybenzoyloxy)‐4′‐do‐decyloxy)azobenzenyl‐4‐dodecyloxysalicylideneimine, known as LH, and its cupric complex, bis[N‐4‐(2′‐(4…
DW Nooner, J Oro, J Cerbulis - Lipids, 1973 - Wiley Online Library
The paraffinic hydrocarbon fraction of the lipids extracted from earthworms (Lumbricus terrestris) contains ca. 88%n‐alkanes and 12% branched alkanes and other hydrocarbons. Then‐…
Number of citations: 17 aocs.onlinelibrary.wiley.com
K Zemljič, P Žigert Pleteršek - Mathematics, 2023 - mdpi.com
The energy of a graph G as a chemical concept leading to HMO theory was introduced by Hückel in 1931 and developed into a mathematical interpretation many years later when …
Number of citations: 5 www.mdpi.com
M Miyazawa, E Horiuchi, J Kawata - Journal of Essential Oil …, 2008 - Taylor & Francis
The chemical composition of the essential oil from Adenophora triphylla var. japonica has been investigated by GC and GC/MS. As a result, 82 volatile components were detected, …
Number of citations: 17 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.